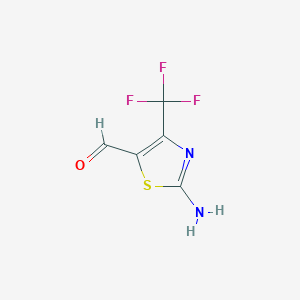

2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde

Description

2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 2, a trifluoromethyl (-CF₃) group at position 4, and a carbaldehyde (-CHO) group at position 5. The trifluoromethyl group confers electron-withdrawing properties, influencing the compound’s electronic distribution and reactivity. The carbaldehyde moiety serves as a reactive site for condensation or nucleophilic addition reactions, making it valuable in synthetic organic chemistry and pharmaceutical intermediates. However, as of 2025, this compound has been discontinued by suppliers like CymitQuimica, possibly due to challenges in synthesis, stability, or commercial demand .

Properties

CAS No. |

933683-99-9 |

|---|---|

Molecular Formula |

C5H3F3N2OS |

Molecular Weight |

196.15 g/mol |

IUPAC Name |

2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde |

InChI |

InChI=1S/C5H3F3N2OS/c6-5(7,8)3-2(1-11)12-4(9)10-3/h1H,(H2,9,10) |

InChI Key |

QBCOKQVSDMQYAV-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C1=C(N=C(S1)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde typically involves the reaction of 2-Amino-4-(trifluoromethyl)thiazole with a suitable aldehyde precursor under controlled conditions. One common method involves the use of a Vilsmeier-Haack reaction, where the thiazole compound is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the desired position .

Industrial Production Methods: In industrial settings, the production of 2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid.

Reduction: 2-Amino-4-(trifluoromethyl)thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of 2-amino-4-(trifluoromethyl)thiazole-5-carbaldehyde derivatives. For instance, compounds derived from this thiazole scaffold have shown significant cytotoxic effects against various cancer cell lines, including:

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

In vitro assays have demonstrated that certain derivatives exhibit IC50 values in the micromolar range, indicating potent anticancer activity. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the compound's lipophilicity and facilitates cellular uptake, contributing to its efficacy against tumor cells .

Enzyme Inhibition

Research has also highlighted the potential of 2-amino-4-(trifluoromethyl)thiazole-5-carbaldehyde as an enzyme inhibitor. The aldehyde functionality allows for covalent interactions with nucleophilic sites on enzymes, potentially inhibiting their activity. This property is particularly relevant in drug design for targeting specific enzymes involved in disease pathways .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that derivatives of 2-amino-4-(trifluoromethyl)thiazole-5-carbaldehyde exhibit significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, some derivatives have shown promising antioxidant activity. This is crucial for developing compounds that can mitigate oxidative stress-related damage in cells, making them potential candidates for therapeutic applications in diseases associated with oxidative stress .

Industrial Applications

The unique properties of 2-amino-4-(trifluoromethyl)thiazole-5-carbaldehyde make it valuable in industrial applications as well:

- Material Science : Its derivatives are being explored for use in advanced materials with specific electronic and optical properties.

- Pharmaceuticals : The compound serves as a versatile building block in the synthesis of novel pharmaceuticals targeting various diseases.

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and aldehyde groups can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. This compound may also interact with nucleic acids, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde and related compounds:

Key Differences and Implications

Reactivity: The carbaldehyde group in the main compound enables condensation reactions (e.g., forming Schiff bases), whereas 5-Bromo-4-(trifluoromethyl)thiazol-2-amine facilitates halogen-based substitutions .

Electronic Effects :

- The electron-withdrawing -CF₃ group in all compounds reduces electron density at adjacent positions, affecting electrophilic substitution patterns. However, the absence of -CHO in 4-(Trifluoromethyl)thiazol-2-amine simplifies its reactivity profile .

Biological Activity: The thiadiazole derivative (2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole) exhibits antimicrobial properties due to the thiadiazole ring’s ability to mimic peptide bonds, disrupting bacterial enzymes .

Synthesis and Stability :

- The discontinuation of the main compound may stem from synthetic challenges, such as instability of the carbaldehyde group during purification. In contrast, 4-(Trifluoromethyl)thiazol-2-amine is more straightforward to synthesize and stabilize .

Biological Activity

2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting data tables to illustrate its effects.

Chemical Structure and Properties

The chemical structure of 2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde can be represented as follows:

- Chemical Formula : CHFNS

- Molecular Weight : 195.16 g/mol

This compound features a thiazole ring, which is known for contributing to various biological activities due to its ability to interact with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including 2-amino-thiazoles. The following table summarizes the cytotoxic effects observed in various cancer cell lines:

Mechanism of Action : The compound's anticancer activity is primarily attributed to its ability to induce apoptosis in cancer cells through interactions with key regulatory proteins involved in cell survival and proliferation, such as Bcl-2 and p53 pathways .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. The following table presents findings related to the antimicrobial efficacy of 2-amino-thiazoles:

Mechanism of Action : The antimicrobial activity is believed to stem from the disruption of bacterial cell membrane integrity and inhibition of essential enzymatic processes within the bacteria .

Other Biological Activities

In addition to anticancer and antimicrobial properties, thiazole derivatives, including the compound , have shown potential in other areas:

- Anticonvulsant Activity : Some thiazoles exhibit significant anticonvulsant effects in animal models, suggesting potential for treating epilepsy .

- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to reduce inflammation, indicating a broader therapeutic potential.

Case Study 1: Anticancer Efficacy in HepG2 Cells

A study conducted by researchers evaluated the efficacy of various thiazole derivatives against HepG2 liver cancer cells. The results indicated that compounds similar to 2-amino-thiazole exhibited significant cytotoxicity, with an IC value below 30 µM. The study concluded that structural modifications could enhance potency further.

Case Study 2: Antimicrobial Screening

In another investigation, a series of thiazole compounds were screened for antimicrobial activity against common pathogens. The results showed that compounds containing a trifluoromethyl group displayed enhanced activity against Acinetobacter baumannii and Pseudomonas aeruginosa, with MIC values indicating effective inhibition at low concentrations.

Q & A

Q. Q1: What are the standard synthetic routes for 2-amino-4-(trifluoromethyl)thiazole-5-carbaldehyde, and how are intermediates validated?

A: The compound is typically synthesized via cyclization reactions involving trifluoromethyl-containing precursors. For example, thiazole ring formation can be achieved by reacting 2-amino-4-(trifluoromethyl)thiazole derivatives with aldehydes under reflux conditions using ethanol as a solvent and potassium hydroxide as a base . Intermediate validation employs elemental analysis (C, H, N, S), FT-IR (to confirm aldehyde C=O stretch ~1700 cm⁻¹), and multinuclear NMR (¹³C NMR for trifluoromethyl CF₃ at ~120 ppm; ¹H NMR for aldehyde proton at ~9.8 ppm). Consistency between calculated and observed elemental composition (e.g., C₅H₃F₃N₂OS) is critical .

Advanced Synthetic Optimization

Q. Q2: How can conflicting yields in synthetic protocols for trifluoromethyl-thiazole derivatives be resolved?

A: Contradictory yields (e.g., 42% vs. 85% in similar conditions) often stem from reaction time , solvent purity , or catalyst loading . For instance, prolonged reflux (16 hrs vs. 1 hr) improves cyclization efficiency in ethanol-KOH systems . Methodological adjustments include:

- Temperature control : Maintaining 90°C to avoid side reactions.

- Stoichiometry : Optimizing molar ratios of CS₂ or xanthate derivatives to prevent incomplete cyclization.

- Workup : Acidification with HCl followed by EtOAc extraction minimizes product loss .

Structural and Functional Analogues

Q. Q3: What structural analogues of this compound exhibit comparable reactivity, and how do substituents influence activity?

A: Analogues like ethyl 2-amino-4-phenylthiazole-5-carboxylate and 2-amino-4-(4-bromophenyl)thiazole share similar reactivity due to the electron-withdrawing trifluoromethyl group. Substituents on the thiazole ring (e.g., aryl groups at position 4) modulate electronic properties, affecting nucleophilic aldehyde reactivity. For example, electron-deficient aryl groups enhance electrophilicity at the aldehyde position, enabling Schiff base formation .

Computational and Mechanistic Studies

Q. Q4: What computational methods are used to predict the binding modes of trifluoromethyl-thiazole derivatives?

A: Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations are employed to study interactions with biological targets. For example, docking studies reveal that the aldehyde group forms hydrogen bonds with active-site residues (e.g., in enzymes like carbonic anhydrase), while the trifluoromethyl group enhances hydrophobic interactions .

Analytical Challenges and Solutions

Q. Q5: How can researchers address discrepancies in spectroscopic data for trifluoromethyl-thiazole derivatives?

A: Contradictions in NMR or IR spectra may arise from tautomerism or solvent effects . For example, the aldehyde proton signal may split in polar solvents due to hydrogen bonding. Solutions include:

- Deuterated solvents : Use DMSO-d₆ or CDCl₃ for consistent ¹H NMR shifts.

- 2D NMR : HSQC and HMBC to confirm connectivity and rule out impurities.

- Control experiments : Compare with literature data for analogous compounds (e.g., 2-amino-4-(trifluoromethyl)pyrimidine-5-carbaldehyde) .

Functionalization Strategies

Q. Q6: What methodologies enable selective functionalization of the aldehyde group without disrupting the thiazole ring?

A: The aldehyde group can be selectively modified via:

- Schiff base formation : React with amines (e.g., aniline) in ethanol under mild conditions.

- Reductive amination : Use NaBH₃CN to stabilize imine intermediates.

- Protection-deprotection : Employ diethyl acetal protection during harsh reactions (e.g., bromination), followed by acidic hydrolysis .

Stability and Storage

Q. Q7: What are the optimal storage conditions to prevent degradation of 2-amino-4-(trifluoromethyl)thiazole-5-carbaldehyde?

A: The compound is sensitive to moisture and light . Store under argon at −20°C in amber vials. Purity can be monitored via HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolysis products (e.g., carboxylic acid derivatives) .

Comparative Reactivity Studies

Q. Q8: How does the trifluoromethyl group influence the reactivity of the thiazole ring compared to methyl or halogen substituents?

A: The CF₃ group increases ring electron deficiency, accelerating nucleophilic aromatic substitution (NAS) at position 5. In contrast, methyl groups donate electrons, slowing NAS. Halogens (Cl, Br) show intermediate reactivity but enable cross-coupling (e.g., Suzuki-Miyaura) .

Biological Activity Profiling

Q. Q9: What in vitro assays are suitable for evaluating the bioactivity of this compound?

A: Common assays include:

- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus or E. coli).

- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition).

- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ calculation) .

Handling Contradictory Data

Q. Q10: How should researchers interpret conflicting biological activity data for structurally similar trifluoromethyl-thiazoles?

A: Discrepancies often arise from assay conditions (e.g., pH, solvent DMSO concentration) or compound purity . Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.